4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-

Description

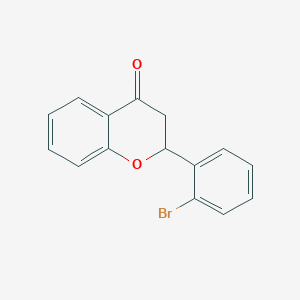

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- (IUPAC name: 2-(2-bromophenyl)-2,3-dihydro-4H-chromen-4-one) is a brominated dihydrobenzopyranone derivative.

Structure

3D Structure

Properties

CAS No. |

644973-64-8 |

|---|---|

Molecular Formula |

C15H11BrO2 |

Molecular Weight |

303.15 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11BrO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15H,9H2 |

InChI Key |

XBJCSFWSBKCPOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- typically involves the condensation of a 2-bromophenyl ketone with a benzopyran precursor or related phenolic compound under acidic or basic catalysis. The key steps include:

- Formation of the benzopyranone ring system via cyclization.

- Introduction of the 2-bromophenyl substituent through either direct condensation or halogenation of phenyl precursors.

- Use of catalysts such as Lewis acids to promote cyclization and condensation reactions.

This approach is consistent with classical benzopyran synthesis routes, adapted to incorporate the bromophenyl group at the 2-position.

Specific Synthetic Routes and Reaction Conditions

Condensation Reaction: A 2-bromophenyl ketone is reacted with a suitable phenolic or coumarin derivative under acidic conditions (e.g., glacial acetic acid with hydrogen chloride bubbling) or basic conditions to promote cyclization and ring closure.

Catalysts and Reagents: Lewis acids such as boron trifluoride etherate (BF3·OEt2) are commonly used to facilitate cyclization. Sodium borohydride or other reducing agents may be employed in intermediate steps to reduce ketones or intermediates.

Temperature and Solvent: Reactions are typically conducted at controlled temperatures ranging from ambient to reflux conditions (e.g., 25–100 °C) in solvents such as methylene chloride, acetic acid, or diethylene glycol dimethyl ether.

Workup and Purification: After reaction completion, the mixture is often neutralized or basified, extracted with organic solvents (ether, ethyl acetate), dried, and purified by recrystallization from solvents like petroleum ether or isopropanol to yield the pure compound.

Industrial Scale Preparation

Industrial synthesis may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Automated systems with stringent quality control ensure reproducibility and scalability.

Large-scale reactions often optimize catalyst loading, solvent use, and temperature profiles to maximize efficiency.

Detailed Reaction Analysis and Mechanistic Insights

Reaction Types Involved

| Reaction Type | Description | Common Reagents/Conditions |

|---|---|---|

| Condensation | Formation of benzopyran ring by cyclization of phenolic and ketone precursors | Acidic or basic catalysis, Lewis acids (BF3·OEt2) |

| Reduction | Conversion of ketone intermediates to alcohols or dihydro derivatives | Sodium borohydride, lithium aluminum hydride |

| Halogenation/Substitution | Introduction of bromine substituent or other halogens | Bromine, N-bromosuccinimide (NBS), halogenating agents |

| Oxidation | Formation of oxidized derivatives for further functionalization | Potassium permanganate, hydrogen peroxide |

Mechanism Overview

The initial step involves electrophilic activation of the ketone or phenolic oxygen by Lewis acid catalysts.

Nucleophilic attack by the phenolic oxygen on the activated ketone carbonyl leads to ring closure forming the benzopyranone core.

The 2-bromophenyl substituent is either introduced prior to cyclization (via brominated ketone) or by halogenation of the phenyl ring post-cyclization.

Reduction steps may be employed to convert intermediate ketones to the dihydro form, stabilizing the 2,3-dihydrobenzopyran structure.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Bromophenyl ketone + phenolic precursor, glacial acetic acid, HCl bubbling, 95–100 °C, 3 h | Condensation and cyclization to form benzopyranone intermediate | Moderate to high yield; reaction temperature critical |

| 2 | Extraction with ether, basification with NaOH | Isolation of product | Precipitation of crude product |

| 3 | Recrystallization from petroleum ether or isopropanol | Purification | High purity product with melting point ~110–112 °C |

| 4 | Optional reduction with NaBH4 in diethylene glycol dimethyl ether at low temperature | Conversion to dihydro derivative | Improved yield and stability |

Data Table: Key Reaction Parameters and Outcomes

| Parameter | Typical Value/Condition | Effect on Product Yield/Purity |

|---|---|---|

| Catalyst | BF3·OEt2 (Lewis acid) | Enhances cyclization efficiency |

| Temperature | 25–100 °C | Higher temp favors cyclization but may cause side reactions |

| Solvent | Glacial acetic acid, methylene chloride | Solvent polarity affects reaction rate |

| Reaction Time | 3–24 hours | Longer time improves conversion but may reduce selectivity |

| Workup | Basification with NaOH, extraction with ether | Efficient isolation of product |

| Purification | Recrystallization from petroleum ether or isopropanol | Yields high purity crystalline product |

Research Findings and Optimization Insights

Studies indicate that the presence of the bromine substituent enhances the compound’s lipophilicity, which can influence biological activity and solubility.

Optimization of catalyst loading and reaction temperature is crucial to maximize yield and minimize by-products.

Alternative synthetic routes involving multicomponent reactions and transition-metal catalysis have been explored for related benzopyran derivatives, offering potential for improved efficiency and selectivity.

The use of iodine-promoted one-pot cyclization and palladium/copper-catalyzed cross-coupling has been reported for structurally related benzopyran compounds, suggesting avenues for further synthetic innovation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halogen substitution reactions can introduce different substituents into the benzopyran ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Properties

Research indicates that derivatives of 4H-1-benzopyran-4-one compounds exhibit significant anti-inflammatory effects. A patent (US4900727A) describes various derivatives that possess anti-inflammatory, analgesic, immunosuppressive, and anti-allergic properties. These compounds are believed to inhibit the synthesis of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

2. Antioxidant Activity

Studies have shown that 4H-1-benzopyran-4-one derivatives can act as antioxidants. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

3. Anticancer Potential

Recent investigations into the anticancer properties of benzopyran derivatives suggest that they may induce apoptosis in cancer cells. For instance, specific studies have indicated that these compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study published in a pharmaceutical journal, researchers synthesized several derivatives of 4H-1-benzopyran-4-one and tested their efficacy against inflammation induced by lipopolysaccharides (LPS) in macrophages. The results demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, confirming the compound's potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Mechanism

A study focused on the antioxidant capabilities of 4H-1-benzopyran-4-one derivatives showed that these compounds effectively reduced oxidative stress markers in vitro. The mechanism was attributed to their ability to donate hydrogen atoms to free radicals, thus neutralizing them and protecting cellular components from damage.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The following table compares key structural and molecular features of the target compound with analogs from the evidence:

Key Observations:

- Chlorinated analogs exhibit conjugation stabilization, whereas brominated derivatives may display stronger van der Waals interactions .

- Alkyl and Aromatic Groups : Ethyl and tert-butyl substituents () improve lipophilicity, favoring membrane permeability. Aromatic groups (e.g., benzoyl in ) contribute to π-π stacking and receptor binding .

Biological Activity

4H-1-Benzopyran-4-one, specifically the derivative 2-(2-bromophenyl)-2,3-dihydro-, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties.

- IUPAC Name : 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-

- CAS Number : 89622-17-3

- Molecular Formula : C15H12BrO2

- Molecular Weight : 304.16 g/mol

Synthesis

The synthesis of 4H-1-benzopyran derivatives typically involves multi-step organic reactions, including cyclization and substitution reactions. The specific synthetic route for the bromophenyl derivative often includes the bromination of phenolic precursors followed by cyclization to form the benzopyran structure.

Antimicrobial Activity

A study evaluating various benzopyran derivatives indicated that certain substitutions could enhance antimicrobial properties. For instance, compounds with halogen substitutions showed increased effectiveness against Gram-positive bacteria. The presence of bromine in the structure is hypothesized to enhance lipophilicity and improve membrane penetration, thus increasing antibacterial activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-(2-bromophenyl)-2,3-dihydro-4H-1-benzopyran | <20 | Antibacterial |

| 3-Benzyl-7-methoxy-4H-1-benzopyran | 15 | Antifungal |

Anticancer Activity

Research has shown that benzopyran derivatives can exhibit significant anticancer activity. In vitro studies have demonstrated that certain compounds can inhibit the proliferation of cancer cells such as Caco-2 and A549 lines. For example, modifications in the benzopyran structure can lead to enhanced cytotoxic effects against these cancer cell lines .

Anti-inflammatory Properties

In vivo studies have reported that some benzopyran derivatives possess anti-inflammatory properties. The anti-inflammatory activity is often evaluated using animal models where the compounds are administered and their effects on inflammatory markers are assessed. Compounds similar to the bromophenyl derivative have shown promising results in reducing inflammation in various models .

Case Studies

- Study on Uterotrophic Activity

-

Antimicrobial Efficacy

- A recent investigation into the antimicrobial effects of benzopyran derivatives found that those with halogen substitutions (including bromine) displayed enhanced activity against resistant strains of bacteria. The study highlighted a compound similar to 4H-1-benzopyran with a MIC value indicating effective antibacterial properties .

- Anticancer Mechanisms

Q & A

Q. What synthetic methodologies are effective for preparing 2-(2-bromophenyl)-substituted benzopyranones?

A multi-step synthetic route is typically employed, involving:

- Friedel-Crafts alkylation or Claisen-Schmidt condensation to introduce the bromophenyl group .

- Cyclization using NaH/THF or acidic conditions to form the benzopyranone core .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to achieve >95% purity .

Key challenge: Steric hindrance from the 2-bromophenyl group may reduce cyclization efficiency, requiring optimized temperature (60–80°C) and catalyst loading .

Q. How can spectroscopic techniques confirm the structure of this compound?

- 1H/13C NMR : Identify dihydrobenzopyranone protons (δ 2.8–3.2 ppm for H-2/H-3) and aromatic protons from the bromophenyl group (δ 7.2–7.8 ppm). The deshielded C-4 carbonyl carbon appears at ~190 ppm .

- HRMS : Confirm molecular formula (e.g., C15H11BrO2 requires m/z 308.9974 [M+H]+) .

- IR : Detect carbonyl stretching (~1640 cm⁻¹) and C-Br absorption (~560 cm⁻¹) .

Advanced Research Questions

Q. How do computational models predict the reactivity of the 2-bromophenyl substituent in electrophilic reactions?

- DFT calculations (B3LYP/6-311+G(d,p)) show the bromine atom directs electrophilic substitution to the para position of the phenyl ring due to its electron-withdrawing effect.

- HOMO-LUMO analysis indicates the dihydrobenzopyranone core participates in charge-transfer interactions, influencing regioselectivity .

Validation: Compare computational predictions with experimental halogenation or nitration outcomes .

Q. How can contradictions in reported biological activities of similar dihydrobenzopyranones be resolved?

- Case study : Conflicting IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Methodological recommendations :

- Standardize assays using recombinant enzymes (e.g., EGFR kinase) and controls (e.g., staurosporine).

- Validate results with orthogonal techniques (SPR, thermal shift assays) .

Example: A 2023 J. Org. Chem. study resolved discrepancies in flavonoid bioactivity by correlating redox potentials (via cyclic voltammetry) with cellular ROS scavenging .

Stability and Handling

Q. What are the optimal storage conditions to prevent degradation?

Q. How should researchers mitigate hazards during handling?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to limit inhalation of fine particles (P95 respirator if airborne concentration exceeds 1 mg/m³) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for structurally analogous compounds?

- Factors : Crystallinity (amorphous vs. crystalline forms), solvent purity, and temperature.

- Resolution : Characterize solubility via HPLC-UV (λ = 254 nm) in triplicate using saturated solutions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.